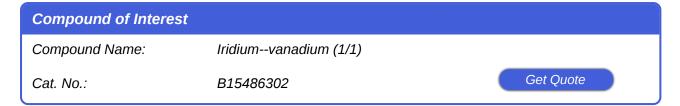


Improving the stability of Iridium-vanadium OER catalysts

Author: BenchChem Technical Support Team. Date: December 2025



Technical Support Center: Iridium-Vanadium OER Catalysts

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with iridium-vanadium (Ir-V) oxygen evolution reaction (OER) catalysts.

Frequently Asked Questions (FAQs)

Q1: Why is my Ir-V catalyst exhibiting high activity initially, but degrading rapidly during prolonged OER?

A1: This is a common observation. The high initial activity can be attributed to a high concentration of active sites on the catalyst surface. However, several factors can lead to rapid degradation:

- Iridium Dissolution: At the high anodic potentials required for OER (typically > 1.4 V vs.
 RHE), iridium can oxidize and dissolve into the electrolyte, often as IrO₃ or IrO₄²⁻ species.[1]

 This leads to a loss of active material and a decrease in performance.
- Amorphous Phase Instability: While amorphous or hydrous iridium oxide phases can exhibit high intrinsic activity, they are often less stable than their crystalline counterparts (e.g., rutile IrO₂) and can degrade more quickly.[1][2]

Troubleshooting & Optimization





- Lattice Oxygen Participation: In some iridium oxides, lattice oxygen can participate in the OER mechanism. While this can enhance activity, it can also lead to structural instability and faster degradation of the catalyst.[2]
- Vanadium Leaching: The vanadium component, while beneficial for tuning the electronic
 properties of iridium, may not be stable under harsh acidic OER conditions and can leach out
 from the catalyst structure. This can alter the catalyst's composition and activity over time.

Q2: What is the expected role of vanadium in improving the stability of iridium OER catalysts?

A2: Vanadium is typically incorporated into iridium-based catalysts to enhance both activity and stability through several mechanisms:

- Electronic Structure Modification: Vanadium can modify the electronic structure of iridium, optimizing the binding energies of OER intermediates (*OH, *O, *OOH) and thereby improving the reaction kinetics.
- Stabilization of Iridium: Vanadium oxides can act as a stabilizing matrix for iridium, potentially suppressing its dissolution. By forming a stable mixed-oxide, the over-oxidation of iridium sites can be suppressed.[1]
- Increased Active Sites: The addition of vanadium can lead to a higher dispersion of iridium particles and a larger electrochemically active surface area (ECSA).

Q3: How can I characterize the stability of my Ir-V catalyst?

A3: A combination of electrochemical and spectroscopic techniques is recommended:

- Accelerated Durability Tests (ADTs): These involve prolonged operation at a constant current density or potential cycling to simulate long-term operation. Monitoring the change in potential or current over time provides a direct measure of stability.
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Analyzing the electrolyte after OER experiments can quantify the amount of dissolved iridium and vanadium, providing a direct measure of catalyst degradation.[3]



- X-ray Photoelectron Spectroscopy (XPS): Comparing XPS spectra before and after OER can reveal changes in the oxidation states and surface composition of iridium and vanadium.[3]
 [4]
- X-ray Diffraction (XRD): XRD can be used to assess the crystallinity of the catalyst. Changes in the diffraction pattern after OER can indicate structural degradation or phase changes.[3]
 [4]

Troubleshooting Guide

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Issue	Possible Causes	Troubleshooting Steps
Sudden drop in current during chronoamperometry	1. Catalyst delamination from the electrode support. 2. Formation of large oxygen bubbles blocking the active sites. 3. Severe catalyst dissolution.	1. Ensure proper binder-to-catalyst ratio and good adhesion to the substrate. Consider using a different binder or substrate. 2. Increase electrolyte flow or electrode rotation speed to facilitate bubble removal. 3. Perform post-mortem analysis (ICP-MS of electrolyte) to check for dissolved Ir and V. Consider operating at a lower current density.
High and increasing overpotential during long-term testing	1. Gradual dissolution of iridium and/or vanadium. 2. Surface reconstruction or phase change to a less active form. 3. Ionomer degradation and fouling of the catalyst surface.[5]	1. Analyze the electrolyte for dissolved metals. Synthesize catalysts with higher crystallinity or explore different dopants to enhance stability. 2. Use ex-situ techniques like XRD and XPS to check for changes in the catalyst structure and composition after the stability test. 3. Ensure high-purity water and electrolytes. Consider using a more stable ionomer if applicable (e.g., in a membrane electrode assembly).
Inconsistent results between different batches of catalysts	Variations in synthesis conditions (temperature, pH, precursor concentration). 2. Inhomogeneous mixing of iridium and vanadium precursors. 3. Differences in	1. Strictly control all synthesis parameters and document them carefully. 2. Employ synthesis methods that ensure atomic-level mixing, such as co-precipitation or

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	post-synthesis treatment (e.g., annealing temperature and time).	hydrothermal synthesis. 3. Standardize all post-synthesis processing steps. Characterize each batch thoroughly (XRD, TEM, EDX) to ensure consistency.
Low initial catalytic activity	1. Incomplete formation of the desired Ir-V oxide phase. 2. Low catalyst loading on the electrode. 3. Insufficiently activated catalyst surface.	1. Verify the catalyst structure with XRD. Adjust synthesis or annealing conditions to promote the formation of the active phase. 2. Increase the catalyst loading on the electrode and ensure uniform deposition. 3. Perform electrochemical activation by cycling the potential in the OER region to electrochemically form the active oxide layer.[4]

Quantitative Data Summary

Table 1: Comparison of OER Activity and Stability for Different Iridium-Based Catalysts



Catalyst	Overpotential (mV) at 10 mA/cm²	Tafel Slope (mV/dec)	Stability Metric	Reference
Commercial IrO ₂	~370	69.6	Moderate dissolution at >1.4 V	[3][6]
IrO ₂ (~7.4 nm)	-	-	More stable than 3.5 nm IrO ₂	[1]
IrO2 (~3.5 nm)	-	-	Lower stability due to poor crystallinity	[1]
IrNi/C-HT (high crystallinity)	-	-	Lower Ir dissolution than IrNi/C-LT	[4]
IrNi/C-LT (low crystallinity)	-	-	Higher Ir dissolution	[4]
Yb2lr2O7	-	-	Higher stability than commercial IrO2	[7]

Note: The performance of Ir-V catalysts can vary significantly based on the specific composition and synthesis method.

Experimental Protocols

Protocol 1: Electrochemical Evaluation of Ir-V OER Catalysts

- Electrode Preparation:
 - Prepare a catalyst ink by dispersing 5 mg of the Ir-V catalyst powder in a solution containing 2.49 mL of isopropanol, 2.49 mL of deionized water, and 0.02 mL of a 5 wt% Nafion solution.[4]
 - Sonicate the mixture for at least 20 minutes to ensure a homogeneous dispersion.



- Drop-cast a specific volume of the ink onto a glassy carbon or other suitable electrode to achieve a target loading (e.g., 0.1 - 0.5 mg/cm²).
- Dry the electrode at room temperature or in a low-temperature oven.
- Electrochemical Measurements:
 - Use a standard three-electrode setup with the prepared catalyst as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE).
 - Use an acidic electrolyte, typically 0.1 M or 0.5 M H₂SO₄ or HClO₄.
 - Catalyst Activation: Before OER measurements, perform cyclic voltammetry (CV) for 50-100 cycles in the potential range of 0.05 V to 1.2 V vs. RHE at a scan rate of 100-500 mV/s to electrochemically activate the catalyst surface.[4]
 - OER Activity: Record the linear sweep voltammogram (LSV) at a slow scan rate (e.g., 5 or 10 mV/s) in the OER potential window. Correct for iR-drop.
 - Stability Test: Perform chronoamperometry at a constant current density (e.g., 10 mA/cm²)
 or chronopotentiometry at a constant potential for an extended period (e.g., 10-24 hours)
 and record the change in potential or current.

Protocol 2: Characterization of Catalyst Composition and Structure

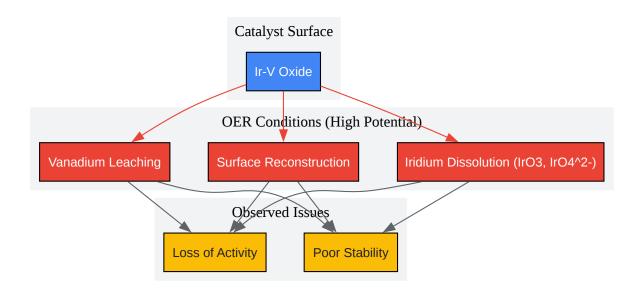
- X-ray Diffraction (XRD):
 - Use a diffractometer with a Cu Kα radiation source.
 - Scan the 2θ angle in the range of 20-80° with a scan rate of 1-2°/min to identify the crystalline phases present in the catalyst.[3]
- X-ray Photoelectron Spectroscopy (XPS):
 - Use a spectrometer with a monochromatic Al Kα X-ray source.
 - Acquire high-resolution spectra for the Ir 4f, V 2p, and O 1s regions.



 Calibrate the binding energy scale using the C 1s peak at 284.6 eV.[3] This will help determine the oxidation states of the elements.

Visualizations





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- To cite this document: BenchChem. [Improving the stability of Iridium-vanadium OER catalysts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15486302#improving-the-stability-of-iridium-vanadium-oer-catalysts]

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